N-(2-chlorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-14-4-2-1-3-11(14)7-20-16-13(8-19-10-21-16)17-22-15(23-24-17)12-5-6-25-9-12/h1-6,8-10H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRHCGQZNSBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine moieties. These structures are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxicity of various oxadiazole derivatives against several cancer cell lines, including:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| N-(2-chlorobenzyl)-... | U937 | 1.00 |
These results indicate that compounds with similar structures may exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest at the G0-G1 phase .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound class. Research has shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.
Antimicrobial Efficacy
In a comparative study of antimicrobial activities against various bacterial strains, the following results were observed:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| N-(2-chlorobenzyl)-... | Staphylococcus aureus | 16 |
| N-(2-chlorobenzyl)-... | Escherichia coli | 32 |
| N-(2-chlorobenzyl)-... | Pseudomonas aeruginosa | 64 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The introduction of electron-withdrawing groups (EWGs) has been shown to enhance anticancer potency.
SAR Analysis
Research indicates that:
- Substituents : The presence of halogen or nitro groups at specific positions increases activity.
- Linker Variations : Altering the linker between the oxadiazole and pyrimidine rings can lead to improved selectivity and potency.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). In vitro evaluations indicated that certain analogs exhibited IC values in the micromolar range, suggesting promising activity against these cancer types .
Carbonic Anhydrase Inhibition
Compounds similar to N-(2-chlorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have been identified as selective inhibitors of carbonic anhydrases (CAs), particularly hCA IX and hCA XII. These enzymes are implicated in tumorigenesis and metastasis. The ability to inhibit these enzymes at nanomolar concentrations positions such compounds as potential therapeutic agents in cancer treatment .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. The introduction of different substituents on the oxadiazole ring has been shown to enhance anticancer activity and selectivity towards specific targets .
Case Study 1: Selective Inhibition of Cancer Cell Lines
A study evaluated several oxadiazole derivatives for their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that specific modifications to the oxadiazole structure significantly improved their cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Mechanistic Studies on Carbonic Anhydrase Inhibition
Research demonstrated that certain oxadiazole derivatives could inhibit hCA IX with high selectivity. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the enzyme active site, providing insights into their mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
The compound shares structural homology with several 1,2,4-oxadiazole-containing derivatives, which are often explored for their pharmacological properties. Key comparisons include:
Key Observations :
- Electronic Effects : The thiophen-3-yl group in the target compound introduces electron-rich sulfur, contrasting with electron-deficient aryl groups (e.g., 2-chloro-4-fluorophenyl in MA2 or nitrophenyl in 6a). This may enhance π-π stacking or hydrogen bonding in receptor binding .
- Positional Isomerism : Unlike PSN375963 (oxadiazole at position 3), the target compound’s oxadiazole at position 5 alters molecular geometry, impacting receptor selectivity .
Physicochemical Properties
| Property | Target Compound | MA2 () | 6a () | BI81800 () |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~385 | ~437 | ~503 | ~343 |
| logP (Predicted) | ~3.5 | ~2.8 | ~4.1 | ~2.9 |
| Hydrogen Bond Acceptors | 6 | 7 | 9 | 5 |
| Rotatable Bonds | 6 | 8 | 10 | 5 |
Implications : Higher logP in the target compound suggests better membrane permeability but possible solubility challenges. Fewer rotatable bonds compared to 6a may reduce conformational flexibility, enhancing target specificity .
Q & A
Q. What are the key synthetic routes for N-(2-chlorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core using ethylamine or phenylacetic acid derivatives under reflux conditions .
- Step 2 : Introduction of the oxadiazole ring via cyclization of thiosemicarbazides with POCl₃ or similar reagents at 90°C .
- Step 3 : Coupling the thiophen-3-yl group using Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability.
- Step 4 : Final functionalization with the 2-chlorobenzyl group via amination or alkylation . Critical factors include solvent choice (e.g., DMSO/water mixtures for recrystallization) and pH control during precipitation .
Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- X-ray crystallography : Resolve atomic positions and hydrogen bonding using SHELXL for refinement . Dihedral angles between the pyrimidine ring and substituents (e.g., thiophen-3-yl or chlorobenzyl groups) validate molecular conformation .
- NMR spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., thiophen protons at δ 7.2–7.8 ppm).
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 410.05) .
Q. What biological assays are commonly used to evaluate this compound’s activity?
- Kinase inhibition assays : Measure IC₅₀ values against aurora kinases or related targets using fluorescence polarization .
- Antimicrobial testing : Agar diffusion assays assess activity against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during oxadiazole ring formation?
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Temperature control : Maintain 80–90°C to favor 1,2,4-oxadiazole over alternative isomers .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .
- In-situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
- Conformational analysis : Compare computed (DFT) dihedral angles with X-ray data to identify mismatches in 3D structure .
- Solvent effects : Re-evaluate docking studies using explicit solvent models (e.g., molecular dynamics) .
- Substituent tuning : Test para-substituted analogs (e.g., 4-fluoro vs. 4-chloro benzyl groups) to correlate electronic effects with activity .
Q. How does polymorphism impact the compound’s stability and bioactivity?
- Crystallization screening : Use solvent/anti-solvent combinations to isolate polymorphs (e.g., DMSO/water vs. ethanol/hexane) .
- Thermal analysis : DSC/TGA differentiate polymorphic forms based on melting points and decomposition profiles.
- Bioactivity comparison : Test polymorphs in kinase assays; variations in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯O) may alter binding .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace the thiophen-3-yl group with pyridin-2-yl or phenyl variants to assess π-π stacking contributions .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., oxadiazole N-atoms) .
- Mutagenesis studies : Pair structural data with kinase mutant assays to pinpoint binding site interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Compare protocols for cell line origin (e.g., HeLa vs. HCT-116), serum concentration, and incubation time .
- Batch purity verification : Use HPLC to confirm compound integrity (>95% purity) and rule out degradation products .
- Structural validation : Re-analyze crystallographic data to confirm stereochemistry, especially for chiral intermediates .
Q. What experimental approaches validate computational models of this compound’s pharmacokinetics?
- Microsomal stability assays : Measure metabolic half-life (t₁/₂) in liver microsomes to refine in-silico predictions .
- Plasma protein binding : Use equilibrium dialysis to assess % bound, correcting for free fraction in activity models .
- Permeability studies : Caco-2 monolayer assays validate P-gp efflux or absorption predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
